molecular formula C10H7Cl2O4P B14488385 Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester CAS No. 63468-52-0

Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

Cat. No.: B14488385
CAS No.: 63468-52-0
M. Wt: 293.04 g/mol
InChI Key: CYQREIUSSMENNJ-UHFFFAOYSA-N
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Description

Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorodichloridic acid group attached to a 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester moiety

Preparation Methods

The synthesis of phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran-7-ol with phosphorodichloridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of specialized equipment and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its reduced forms.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester can be compared with other similar compounds, such as:

    Coumaphos: An organophosphorus compound with similar structural features and applications.

    O,O-diethyl O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate: Another related compound with distinct chemical properties and uses. The uniqueness of this compound lies in its specific ester group and the resulting chemical and biological properties.

Properties

IUPAC Name

7-dichlorophosphoryloxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2O4P/c1-6-4-10(13)15-9-5-7(2-3-8(6)9)16-17(11,12)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQREIUSSMENNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069894
Record name Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63468-52-0
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phosphorodichloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63468-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063468520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorodichloridic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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